Mdmb-fubica
描述
MDMB-FUBICA 是一种基于吲哚的合成大麻素,据推测是强效的内源性大麻素受体 1 (CB1) 激动剂。 它作为一种设计师药物在线销售,并于 2015 年 2 月首次在瑞典被欧洲药物和药物成瘾监测中心 (EMCDDA) 检测到 。 This compound 通常以电子烟液体的形式出售,用于电子烟 .
科学研究应用
MDMB-FUBICA 具有多种科学研究应用,包括:
作用机制
MDMB-FUBICA 通过作为强效的内源性大麻素受体 1 (CB1) 激动剂来发挥作用。this compound 与 CB1 结合后会激活受体,从而导致下游信号通路活化。 这种活化会导致各种生理和心理效应,包括镇痛、情绪调节和感知改变 。 涉及的分子靶点和通路包括 Gi 蛋白和 β-arrestin 信号通路 .
生化分析
Biochemical Properties
MDMB-FUBICA is presumed to interact with the CB1 receptor, a G protein-coupled receptor found primarily in the central and peripheral nervous system . The nature of these interactions is likely to involve binding to the receptor, triggering a series of biochemical reactions that lead to the observed effects of the compound.
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the CB1 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor This binding is thought to activate the receptor, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
Studies on similar synthetic cannabinoids suggest that these compounds may have long-term effects on cellular function
Metabolic Pathways
This compound is metabolized via hydroxylation and N-dealkylation
准备方法
MDMB-FUBICA 的合成涉及多个步骤,从吲哚核心部分的制备开始。合成路线通常包括以下步骤:
吲哚核心的形成: 这涉及将适当的前体与甲酰化试剂反应,在吲哚环的 3 位引入甲酰基。
氟苄基的引入: 接下来涉及将吲哚衍生物与氟苄基卤化物反应,在吲哚环的 1 位引入氟苄基。
化学反应分析
MDMB-FUBICA 会经历多种类型的化学反应,包括:
氧化: this compound 可以发生氧化反应,特别是在吲哚环和氟苄基处。
还原: 还原反应可能发生在酰胺键的羰基处。
这些反应中常用的试剂和条件包括氧化剂如高锰酸钾、还原剂如氢化铝锂,以及用于取代反应的亲核试剂。 这些反应形成的主要产物包括 this compound 的氧化、还原和取代衍生物 .
相似化合物的比较
MDMB-FUBICA 在结构上与其他合成大麻素类似,例如 MDMB-FUBINACA、ADB-FUBIATA 和 AMB-FUBINACA 。 this compound 的独特之处在于它具有特定的结构特征,包括存在氟苄基和叔亮氨酸衍生的部分 。这些结构差异导致其独特的药理学特性和效应。
类似化合物包括:
MDMB-FUBINACA: 一种具有类似药理学特性的吲唑类合成大麻素.
ADB-FUBIATA: 一种合成大麻素,其结构类似,但乙酰胺连接体中多了一个亚甲基部分.
AMB-FUBINACA: 另一种合成大麻素,具有类似的效应,但具有不同的结构特征.
This compound 独特的结构和特性使其成为科学研究和工业应用的宝贵化合物。
属性
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAWIZIGOSKPBP-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032712 | |
Record name | MDMB-FUBICA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-91-6 | |
Record name | N-[[1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1971007-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mdmb-fubica | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDMB-FUBICA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDMB-FUBICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53ZMB4NR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Mdmb-Fubinaca a potent synthetic cannabinoid?
A1: While the provided excerpts do not specifically focus on Mdmb-Fubinaca's potency, they highlight the role of human carboxylesterases (hCES) in metabolizing synthetic cannabinoids, including Mdmb-Fubinaca. [] This enzymatic breakdown can significantly influence the duration of action and potency of these substances. The research indicates that synthetic cannabinoids with a terminal ester, particularly those with a smaller alcohol part and a larger acyl part, demonstrate higher affinity for hCES1 isozymes. [] This information suggests that modifications to the ester side chain of Mdmb-Fubinaca could potentially impact its interaction with hCES enzymes, influencing its overall potency and duration of action.
Q2: How does the structure of synthetic cannabinoids relate to their metabolism?
A2: The research suggests a link between the structure of synthetic cannabinoids and their metabolism by hCES enzymes. [] Specifically, compounds with a terminal ester bearing a small alcohol part and a larger acyl part show higher affinity for hCES1 isozymes. [] This structural feature can influence the rate at which these compounds are broken down in the body, ultimately impacting their duration of action and potential for drug-drug interactions. Further research is needed to fully elucidate the structure-metabolism relationship for specific synthetic cannabinoids like Mdmb-Fubinaca.
Q3: Beyond Mdmb-Fubinaca, what broader implications does this research have on understanding synthetic cannabinoids?
A3: This research contributes valuable insights into the metabolism of synthetic cannabinoids, a class of substances known for their rapid evolution and diverse chemical structures. By identifying hCES enzymes as key players in their breakdown, this research paves the way for:
- Predicting drug-drug interactions: Understanding the metabolic pathways of synthetic cannabinoids can help anticipate potential interactions with other medications metabolized by the same enzymes. []
- Explaining individual variations in response: Polymorphisms in hCES genes can lead to interindividual differences in enzyme activity, potentially explaining why some individuals experience more pronounced or prolonged effects from synthetic cannabinoids. []
- Developing targeted analytical tools: Identifying specific metabolites produced by hCES-mediated breakdown can aid in developing more sensitive and accurate methods for detecting synthetic cannabinoid use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。